Methyl 2,4-dimethoxy-3-fluorobenzoate
Overview
Description
“Methyl 2,4-dimethoxy-3-fluorobenzoate” is a chemical compound . It is a methyl benzoate ester and is considered to be an intermediate in the synthesis of veratric acid derivatives .
Molecular Structure Analysis
The molecular formula of “Methyl 2,4-dimethoxy-3-fluorobenzoate” is C10H11FO4 . The InChI code is 1S/C10H11FO4/c1-13-7-5-4-6 (10 (12)15-3)9 (14-2)8 (7)11/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 2,4-dimethoxy-3-fluorobenzoate” is a solid at ambient temperature . Its molecular weight is 214.19 .Scientific Research Applications
Anaerobic O-demethylations : A study highlighted the broad O-methyl ether cleavage capacity of Sporomusa enzymes, which hydrolized methyl-oxygen linkages under anaerobic conditions. This activity was observed across methoxynaphtholes, methoxyfuran, methoxythiophene, and various aryls, indicating the potential application of Methyl 2,4-dimethoxy-3-fluorobenzoate in studying anaerobic O-demethylase activity (Stupperich, Konle, & Eckerskorn, 1996).
Electrochemical Analysis : The electrochemical reduction behavior of methylfluorobenzoates, including structures similar to Methyl 2,4-dimethoxy-3-fluorobenzoate, has been analyzed. Studies on these compounds help understand the impact of electron-withdrawing groups on the electrochemical properties, providing insights into their potential applications in electrochemical sensors or devices (Muthukrishnan & Sangaranarayanan, 2010).
Positron Emission Tomography Probes : Research has explored the synthesis and evaluation of radiofluoro-pegylated phenylbenzoxazole derivatives, related to Methyl 2,4-dimethoxy-3-fluorobenzoate, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This indicates its potential use in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Synthesis of Hydantoin Analogues : The compound has been used in the synthesis of analogues of therapeutic molecules, demonstrating its role in the development of new pharmaceuticals. This research outlines its utility in complex organic syntheses, contributing to the development of novel medicinal compounds (Abdel-Bary et al., 1995).
Orexin-1 Receptor Mechanisms : A study involving a compound with a structural moiety similar to Methyl 2,4-dimethoxy-3-fluorobenzoate investigated its effects on compulsive food consumption, suggesting potential applications in studying neural mechanisms behind eating disorders (Piccoli et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 3-fluoro-2,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)9(14-2)8(7)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMSDRKBAQNUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285515 | |
Record name | Methyl 3-fluoro-2,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethoxy-3-fluorobenzoate | |
CAS RN |
1018451-11-0 | |
Record name | Methyl 3-fluoro-2,4-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018451-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-2,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.